5-Acetamido-3,5-dideoxygalactosylheptulosonic acid
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Overview
Description
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid (ADG) is a rare sugar that is found in the cell walls of certain bacteria. It is a member of the heptose family of sugars and is structurally similar to other bacterial sugars such as lipopolysaccharides and capsular polysaccharides. ADG has attracted attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid is not well understood. However, it is believed to interact with bacterial cell wall components, potentially disrupting cell wall integrity and leading to bacterial cell death.
Biochemical And Physiological Effects
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has been shown to have antibacterial activity against a variety of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. It has also been shown to have immunomodulatory effects, potentially modulating the activity of immune cells such as macrophages.
Advantages And Limitations For Lab Experiments
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has several advantages for use in lab experiments. It is a rare sugar, which makes it a valuable tool for studying bacterial sugar metabolism. It also has antibacterial activity, which can be useful for studying bacterial cell wall structure and function. However, 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid is relatively expensive and difficult to synthesize, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid. One potential area of research is the development of novel antibacterial agents based on 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid or its derivatives. Another potential area of research is the use of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid as a tool for studying bacterial sugar metabolism and cell wall structure. Additionally, the immunomodulatory effects of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid could be further explored for potential therapeutic applications.
Synthesis Methods
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid can be synthesized through a multi-step process involving the use of various chemical reagents. One common method involves the conversion of D-galactose to D-galactal, which is then treated with nitromethane to yield D-galactoheptose. The heptose is then acetylated and treated with ammonia to yield 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid.
Scientific Research Applications
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has been used in a variety of scientific research applications. One notable example is its use as a substrate for bacterial enzymes involved in heptose biosynthesis. 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has also been used as a precursor for the synthesis of other rare sugars, which have potential applications in drug discovery and development.
properties
CAS RN |
17048-96-3 |
---|---|
Product Name |
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid |
Molecular Formula |
C9H15NO7 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(4S,5R,6R)-5-acetamido-4,6,7-trihydroxy-2-oxoheptanoic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-8(7(15)3-11)5(13)2-6(14)9(16)17/h5,7-8,11,13,15H,2-3H2,1H3,(H,10,12)(H,16,17)/t5-,7-,8+/m0/s1 |
InChI Key |
PIBJMPNYGWNNOS-APQOSEDMSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H](CO)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(CO)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(CO)O |
Other CAS RN |
17048-96-3 |
synonyms |
5-acetamido-3,5-dideoxy-D-galactosylheptulosonic acid 5-acetamido-3,5-dideoxygalactosylheptulosonic acid 5-ADGHA sialic acid C7 analog |
Origin of Product |
United States |
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